Phosphonoacetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

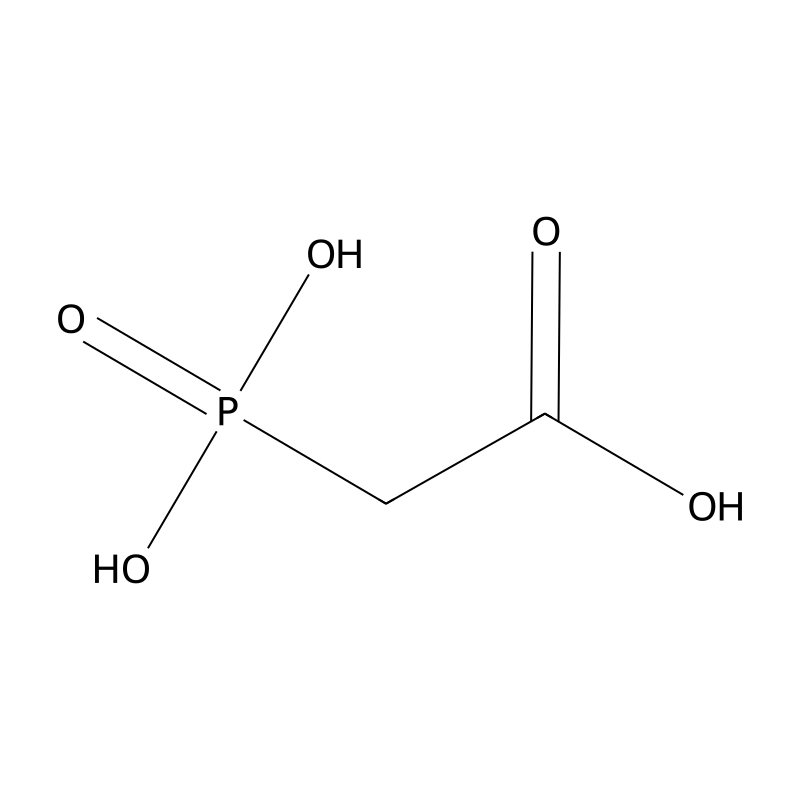

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Phosphonoacetic Acid is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. Phosphonoacetic acid inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.

FOSFONET is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.

See also: Cidofovir (related); Fosfonet Sodium Anhydrous (active moiety of).

Phosphonoacetic acid (PAA) is a highly specialized bifunctional aliphatic compound featuring both a carboxylic acid and a phosphonate group separated by a single methylene bridge. In industrial and advanced research procurement, PAA is primarily sourced as an orthogonal precursor for materials science, a chelating ligand for f-block elements, and a benchmark assay standard in virology. Unlike commodity phosphonates used for bulk scale inhibition, PAA's precise steric profile allows for highly controlled asymmetric coupling. For example, its carboxylate group can form stable amide linkages with amine-functionalized substrates, leaving the strongly coordinating phosphonate group completely free for downstream applications such as rare earth element (REE) capture or targeted surface modification [1].

Substituting PAA with its closest structural analog, phosphonoformic acid (PFA), or with standard bisphosphonates (e.g., etidronic acid) fundamentally alters coordination geometry, reactivity, and enzymatic binding. PFA lacks the methylene spacer, resulting in a direct phosphorus-carbonyl bond that forms highly strained 5-membered chelate rings with metals, whereas PAA forms thermodynamically favorable 6-membered rings [1]. Enzymatically, this structural difference means PFA potently inhibits HIV-1 reverse transcriptase, while PAA is entirely inactive against it, restricting its utility to specific DNA polymerases[2]. Furthermore, replacing PAA with bisphosphonates introduces a second phosphonate group, which drastically increases irreversible chemisorption to hydroxyapatite but eliminates the orthogonal carboxylate-phosphonate reactivity required for step-wise post-synthetic modifications in materials science [3].

References

- [1] Srivastava, A., et al. 'Aqueous speciation studies of uranium in carboxyphosphonate medium.' INIS-IAEA, 2025.

- [2] American Chemical Society. 'Nucleotide Analogues as Antiviral Agents: Inhibitors of Viral Nucleic Acid Polymerases.' ACS Symposium Series, 1989.

- [3] Villa-Bellosta, R., et al. 'Phosphonoformic Acid Prevents Vascular Smooth Muscle Cell Calcification by Inhibiting Calcium-Phosphate Deposition.' Arteriosclerosis, Thrombosis, and Vascular Biology, 2009.

Orthogonal Reactivity in MOF Post-Synthetic Modification

When functionalizing Zr-based MOFs for metal capture, direct synthesis with phosphonate linkers often causes framework collapse. Using PAA allows for post-synthetic modification via amide coupling to UiO-66-NH2. This orthogonal approach yields UiO-66-NHPAA, which maintains a high BET surface area of 810 m2/g while successfully installing free phosphonate groups for rare earth element adsorption [1].

| Evidence Dimension | BET Surface Area Retention |

| Target Compound Data | 810 m2/g (UiO-66-NHPAA) |

| Comparator Or Baseline | Direct phosphonate MOF synthesis (often yields collapsed or non-porous frameworks) |

| Quantified Difference | High porosity retention with successful bifunctional grafting |

| Conditions | Refluxing UiO-66-NH2 with PAA and DCC in acetonitrile |

Procuring PAA allows materials scientists to reliably append strong metal-binding phosphonates to porous frameworks without destroying the substrate's architecture.

Differential Inhibition of Viral Polymerases

In differential screening assays, PAA demonstrates strict selectivity compared to PFA. While PFA is a potent inhibitor of HIV-1 reverse transcriptase, PAA is completely ineffective against this enzyme, despite both compounds showing strong inhibition (IC50 in the low micromolar range) against Herpesvirus DNA polymerases [1].

| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition |

| Target Compound Data | Ineffective (Inactive) |

| Comparator Or Baseline | Phosphonoformic acid (PFA) (Potent inhibitor) |

| Quantified Difference | Absolute selectivity difference for HIV-1 RT |

| Conditions | In vitro reverse transcriptase and DNA polymerase assays |

PAA is the mandatory procurement choice for virology labs requiring a negative control for reverse transcriptase while maintaining DNA polymerase inhibition.

Vascular Calcification and Hydroxyapatite Affinity

In studies of calcium-phosphate deposition in vascular smooth muscle cells, PFA yields a mean effective concentration (EC50) of 61 µmol/L for preventing calcification. In contrast, the structurally analogous PAA acts as the weakest inhibitor in the class, showing significantly lower affinity and prevention capacity than both PFA and standard bisphosphonates [1].

| Evidence Dimension | Calcification Inhibition (EC50) |

| Target Compound Data | Weakest inhibitor (EC50 > 61 µmol/L) |

| Comparator Or Baseline | PFA (EC50 = 61 µmol/L) |

| Quantified Difference | Significant reduction in calcification prevention capacity |

| Conditions | VSMCs incubated 6 days with 2 mmol/L Pi |

PAA is ideal as a low-affinity structural baseline in calcification and bone-targeting assays where strong chemisorption would skew comparative data.

Actinide Chelation and Ring Strain Dynamics

Electrochemical and absorption spectroscopy studies on uranium speciation reveal that the methylene spacer in PAA allows it to form thermodynamically stable 6-membered chelate rings with f-block elements. PFA, lacking this spacer, is forced into highly strained 5-membered coordination rings, altering the redox stability and solubility of the resulting metal complex[1].

| Evidence Dimension | Chelate Ring Size |

| Target Compound Data | 6-membered ring |

| Comparator Or Baseline | PFA (5-membered ring) |

| Quantified Difference | Reduction in ring strain |

| Conditions | Aqueous speciation and coordination of uranium |

For nuclear remediation or heavy metal extraction workflows, PAA must be procured over PFA to ensure stable, low-strain complexation of large f-block cations.

Post-Synthetic Modification of Metal-Organic Frameworks

PAA is the optimal bifunctional linker for appending phosphonate groups to amine-bearing MOFs (e.g., UiO-66-NH2). Because its carboxylate group reacts cleanly via amide coupling, the phosphonate group remains fully active for the high-capacity adsorption of rare earth elements and heavy metals from complex aqueous streams, without compromising the MOF's structural integrity [1].

Differential Antiviral Assay Standardization

Due to its strict inactivity against HIV-1 reverse transcriptase combined with its potent inhibition of Herpesvirus DNA polymerase, PAA is procured as an essential negative control and differential screening standard in virology labs, allowing researchers to isolate specific polymerase mechanisms that broad-spectrum inhibitors like PFA obscure [2].

Actinide Speciation and Nuclear Waste Remediation

In the extraction and speciation of uranium and other f-block elements, PAA is selected over shorter-chain carboxyphosphonates. Its methylene bridge enables the formation of stable 6-membered chelate rings, minimizing steric strain and maximizing the thermodynamic stability of the metal-ligand complex in aqueous environments [3].

Baseline Control in Vascular Calcification Research

Because PAA exhibits significantly weaker inhibition of calcium-phosphate deposition compared to PFA and bisphosphonates, it is highly valued as a structurally analogous, low-affinity baseline in assays evaluating vascular smooth muscle cell calcification and hydroxyapatite binding [4].

References

- [1] Sikma, R. E., et al. 'Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams.' ResearchGate, 2024.

- [2] American Chemical Society. 'Nucleotide Analogues as Antiviral Agents: Inhibitors of Viral Nucleic Acid Polymerases.' ACS Symposium Series, 1989.

- [3] Srivastava, A., et al. 'Aqueous speciation studies of uranium in carboxyphosphonate medium.' INIS-IAEA, 2025.

- [4] Villa-Bellosta, R., et al. 'Phosphonoformic Acid Prevents Vascular Smooth Muscle Cell Calcification by Inhibiting Calcium-Phosphate Deposition.' Arteriosclerosis, Thrombosis, and Vascular Biology, 2009.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

143 - 146 °C

UNII

Vapor Pressure

Wikipedia

Fosfonet sodium

Dates

DNA Analogues Modified at the Nonlinking Positions of Phosphorus

Pawan Kumar, Marvin H CaruthersPMID: 32885957 DOI: 10.1021/acs.accounts.0c00078

Abstract

Chemically modified oligonucleotides are being developed as a new class of medicines for curing conditions that previously remained untreatable. Three primary classes of therapeutic oligonucleotides are single-stranded antisense oligonucleotides (ASOs), double stranded small interfering RNAs (siRNAs), and oligonucleotides that induce exon skipping. Recently, ASOs, siRNAs, and exon skipping oligonucleotides have been approved for patients with unmet medical needs, and many other candidates are being tested in late stage clinical trials. In coming years, therapeutic oligonucleotides may match the promise of small molecules and antibodies. Interestingly, in the 1980s when we developed chemical methods for synthesizing oligonucleotides, no one would have imagined that these highly charged macromolecules could become future medicines. Indeed, the anionic nature and poor metabolic stability of the natural phosphodiester backbone provided a major challenge for the use of oligonucleotides as therapeutic drugs. Thus, chemical modifications of oligonucleotides were essential in order to improve their pharmacokinetic properties. Keeping this view in mind, my laboratory has developed a series of novel oligonucleotides where one or both nonbridging oxygens in the phosphodiester backbone are replaced with an atom or molecule that introduces molecular properties that enhance biological activity. We followed two complementary approaches. One was the use of phosphoramidites that could act directly as synthons for the solid phase synthesis of oligonucleotide analogues. This approach sometimes was not feasible due to instability of various synthons toward the reagents used during synthesis of oligonucleotides. Therefore, using a complementary approach, we developed phosphoramidite synthons that can be incorporated into oligonucleotides with minimum changes in the solid phase DNA synthesis protocols but contain a handle for generating appropriate analogues postsynthetically.This Account summarizes our efforts toward preparing these types of analogues over the past three decades and discusses synthesis and properties of backbone modified oligonucleotides that originated from the Caruthers' laboratory. For example, by replacing one of the internucleotide oxygens with an acetate group, we obtained so-called phosphonoacetate oligonucleotides that were stable to nucleases and, when delivered as esters, entered into cells unaided. Alternatively oligonucleotides bearing borane phosphonate linkages were found to be RNase H active and compatible with the endogenous RNA induced silencing complex (RISC). Oligonucleotides containing an alkyne group directly linked to phosphorus in the backbone were prepared as well and used to attach molecules such as amino acids and peptides.H

Marco Antonio Lacerda-Abreu, Thais Russo-Abrahão, Daniela Cosentino-Gomes, Michelle Tanny Cunha Nascimento, Luiz Fernando Carvalho-Kelly, Tainá Gomes, Mariana Figueiredo Rodrigues, Sandra König, Franklin David Rumjanek, Robson Q Monteiro, José Roberto Meyer-FernandesPMID: 31034992 DOI: 10.1016/j.bbadis.2019.04.015

Abstract

Tumor microenvironment has a high concentration of inorganic phosphate (Pi), which is actually a marker for tumor progression. Regarding Pi another class of transporter has been recently studied, an H-dependent Pi transporter, that is stimulated at acidic pH in Caco2BBE human intestinal cells. In this study, we characterized the H

-dependent Pi transport in breast cancer cell (MDA-MB-231) and around the cancer tissue. MDA-MB-231 cell line presented higher levels of H

-dependent Pi transport as compared to other breast cell lines, such as MCF-10A, MCF-7 and T47-D. The Pi transport was linear as a function of time and exhibited a Michaelis-Menten kinetic of K

= 1.387 ± 0.1674 mM Pi and V

= 198.6 ± 10.23 Pi × h

× mg protein

hence reflecting a low affinity Pi transport. H

-dependent Pi uptake was higher at acidic pH. FCCP, Bafilomycin A1 and SCH28080, which deregulate the intracellular levels of protons, inhibited the H

-dependent Pi transport. No effect on pHi was observed in the absence of inorganic phosphate. PAA, an H

-dependent Pi transport inhibitor, reduced the Pi transport activity, cell proliferation, adhesion, and migration. Arsenate, a structural analog of Pi, inhibited the Pi transport. At high Pi conditions, the H

-dependent Pi transport was five-fold higher than the Na

-dependent Pi transport, thus reflecting a low affinity Pi transport. The occurrence of an H

-dependent Pi transporter in tumor cells may endow them with an alternative path for Pi uptake in situations in which Na

-dependent Pi transport is saturated within the tumor microenvironment, thus regulating the energetically expensive tumor processes.

Phosphorylation of Serine Induces Lysine p K

Lois R Manning, James M ManningPMID: 30431267 DOI: 10.1021/acs.biochem.8b01040

Abstract

The mild acetylating agent, methyl acetyl phosphate, is used to estimate the p Kvalues of some of the amine groups in peptides with sequences corresponding to a segment of the N-terminal tail of histone H4. When Ser-1 is not phosphorylated, the Lys ε amines have p K

values in the range of 7.8-8.3, which are much lower than the currently assumed values. When Ser-1 is phosphorylated, the p K

values of these Lys amines are elevated to the range of 8.8-10.3, thus providing the rationale for reports that they are then better substrates for acetyltransferases. Thus, reversal of suppressed p K

values of Lys ε amines by Ser phosphorylation represents the basis for signaling in histone N-terminal tails to promote hyperacetylation, which is a hallmark of transcriptionally active euchromatin. In contrast, a state of hypoacetylation is present in the absence of phosphorylation as in transcriptionally inactive heterochromatin. A novel approach for estimating p K

values based on a linkage between the Henderson-Hasselbalch and Michaelis-Menten equations indicates that the p K

values of the Lys ε amines in H3 and H4 N-terminal tails have a highly variable charge gradient dependent on the location and proximity to the phosphorylation site.

Etching Efficacy of Self-Etching Functional Monomers

K Yoshihara, S Hayakawa, N Nagaoka, T Okihara, Y Yoshida, B Van MeerbeekPMID: 29554434 DOI: 10.1177/0022034518763606

Abstract

Besides chemically interacting with hard tooth tissue, acidic functional monomers of self-etch adhesives should etch the prepared tooth surface to dissolve the smear layer and to provide surface micro-retention. Although the etching efficacy of functional monomers is commonly determined in terms of pH, the pH of adhesives cannot accurately be measured. Better is to measure the hydroxyapatite (HAp)-dissolving capacity, also considering that functional monomers may form monomer-Ca salts. Here, the etching efficacy of 6 functional monomers (GPDM, phenyl-P, MTEGP, 4-META, 6-MHP and 10-MDP) was investigated. Solutions containing 15 wt% monomer, 45 wt% ethanol, and 40 wt% water were prepared. Initially, we observed enamel surfaces exposed to monomer solution by scanning electron microscopy (SEM). X-ray diffraction (XRD) was employed to detect monomer-Ca salt formation. Phenyl-P exhibited a strong etching effect, while 10-MDP-treated enamel showed substance deposition, which was identified by XRD as 10-MDP-Ca salt. To confirm these SEM/XRD findings, we determined the etching efficacy of functional monomers by measuring both the concentration of Ca released from HAp using inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and the amount of monomer-Ca salt formation usingP magic-angle spinning (MAS) nuclear magnetic resonance (NMR). ICP-AES revealed that the highest Ca concentration was produced by phenyl-P and the lowest Ca concentration, almost equally, by 4-META and 10-MDP. Only 10-MDP formed 10-MDP-Ca salts, indicating that 10-MDP released more Ca from HAp than was measured by ICP-AES. Part of the released Ca was consumed to form 10-MDP-Ca salts. It is concluded that the repeatedly reported higher bonding effectiveness of 10-MDP-based adhesives must not only be attributed to the more intense chemical bonding of 10-MDP but also to its higher etching potential, a combination the other functional monomers investigated lack.

Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines

Godefridus J PetersPMID: 29723133 DOI: 10.1080/15257770.2018.1460479

Abstract

The pyrimidine de novo nucleotide synthesis consists of 6 sequential steps. Various inhibitors against these enzymes have been developed and evaluated in the clinic for their potential anticancer activity: acivicin inhibits carbamoyl-phosphate-synthase-II, N-(phosphonacetyl)-L- aspartate (PALA) inhibits aspartate-transcarbamylase, Brequinar sodium and dichloroallyl-lawsone (DCL) inhibit dihydroorotate-dehydrogenase, and pyrazofurin (PF) inhibits orotate-phosphoribosyltransferase. We compared their growth inhibition against 3 cell lines from head-and-neck-cancer (HEP-2, UMSCC-14B and UMSCC-14C) and related the sensitivity to their effects on nucleotide pools. In all cell lines Brequinar and PF were the most active compounds with IC50 (50% growth inhibition) values between 0.06-0.37 µM, Acivicin was as potent (IC50s 0.26-1 µM), but DCL was 20-31-fold less active. PALA was most inactive (24-128 µM). At equitoxic concentrations, all pure antipyrimidine de novo inhibitors depleted UTP and CTP after 24 hr exposure, which was most pronounced for Brequinar (between 6-10% of UTP left, and 12-36% CTP), followed by DCL and PF, which were almost similar (6-16% UTP and 12-27% CTP), while PALA was the least active compound (10-70% UTP and 13-68% CTP). Acivicin is a multi-target inhibitor of more glutamine requiring enzymes (including GMP synthetase) and no decrease of UTP was found, but a pronounced decrease in GTP (31-72% left). In conclusion, these 5 inhibitors of the pyrimidine de novo nucleotide synthesis varied considerably in their efficacy and effect on pyrimidine nucleotide pools. Inhibitors of DHO-DH were most effective suggesting a primary role of this enzyme in controlling pyrimidine nucleotide pools.Allostery and cooperativity in multimeric proteins: bond-to-bond propensities in ATCase

Maxwell Hodges, Mauricio Barahona, Sophia N YalirakiPMID: 30038211 DOI: 10.1038/s41598-018-27992-z

Abstract

Aspartate carbamoyltransferase (ATCase) is a large dodecameric enzyme with six active sites that exhibits allostery: its catalytic rate is modulated by the binding of various substrates at distal points from the active sites. A recently developed method, bond-to-bond propensity analysis, has proven capable of predicting allosteric sites in a wide range of proteins using an energy-weighted atomistic graph obtained from the protein structure and given knowledge only of the location of the active site. Bond-to-bond propensity establishes if energy fluctuations at given bonds have significant effects on any other bond in the protein, by considering their propagation through the protein graph. In this work, we use bond-to-bond propensity analysis to study different aspects of ATCase activity using three different protein structures and sources of fluctuations. First, we predict key residues and bonds involved in the transition between inactive (T) and active (R) states of ATCase by analysing allosteric substrate binding as a source of energy perturbations in the protein graph. Our computational results also indicate that the effect of multiple allosteric binding is non linear: a switching effect is observed after a particular number and arrangement of substrates is bound suggesting a form of long range communication between the distantly arranged allosteric sites. Second, cooperativity is explored by considering a bisubstrate analogue as the source of energy fluctuations at the active site, also leading to the identification of highly significant residues to the T ↔ R transition that enhance cooperativity across active sites. Finally, the inactive (T) structure is shown to exhibit a strong, non linear communication between the allosteric sites and the interface between catalytic subunits, rather than the active site. Bond-to-bond propensity thus offers an alternative route to explain allosteric and cooperative effects in terms of detailed atomistic changes to individual bonds within the protein, rather than through phenomenological, global thermodynamic arguments.Mutant Cellular AP-1 Proteins Promote Expression of a Subset of Epstein-Barr Virus Late Genes in the Absence of Lytic Viral DNA Replication

Danielle E Lyons, Kuan-Ping Yu, Jason A Vander Heiden, Lee Heston, Dirk P Dittmer, Ayman El-Guindy, George MillerPMID: 30021895 DOI: 10.1128/JVI.01062-18

Abstract

Epstein-Barr virus (EBV) ZEBRA protein activates the EBV lytic cycle. Cellular AP-1 proteins with alanine-to-serine [AP-1(A/S)] substitutions homologous to ZEBRA(S186) assume some functions of EBV ZEBRA. These AP-1(A/S) mutants bind methylated EBV DNA and activate expression of some EBV genes. Here, we compare expression of 67 viral genes induced by ZEBRA versus expression induced by AP-1(A/S) proteins. AP-1(A/S) activated 24 genes to high levels and 15 genes to intermediate levels; activation of 28 genes by AP-1(A/S) was severely impaired. We show that AP-1(A/S) proteins are defective at stimulating viral lytic DNA replication. The impairment of expression of many late genes compared to that of ZEBRA is likely due to the inability of AP-1(A/S) proteins to promote viral DNA replication. However, even in the absence of detectable viral DNA replication, AP-1(A/S) proteins stimulated expression of a subgroup of late genes that encode viral structural proteins and immune modulators. In response to ZEBRA, expression of this subgroup of late genes was inhibited by phosphonoacetic acid (PAA), which is a potent viral replication inhibitor. However, when the lytic cycle was activated by AP-1(A/S), PAA did not reduce expression of this subgroup of late genes. We also provide genetic evidence, using the BMRF1 knockout bacmid, that these genes are true late genes in response to ZEBRA. AP-1(A/S) binds to the promoter region of at least one of these late genes, BDLF3, encoding an immune modulator.Mutant c-Jun and c-Fos proteins selectively activate expression of EBV lytic genes, including a subgroup of viral late genes, in the absence of viral DNA replication. These findings indicate that newly synthesized viral DNA is not invariably required for viral late gene expression. While viral DNA replication may be obligatory for late gene expression driven by viral transcription factors, it does not limit the ability of cellular transcription factors to activate expression of some viral late genes. Our results show that expression of all late genes may not be strictly dependent on viral lytic DNA replication. The c-Fos A151S mutation has been identified in a human cancer. c-Fos A151S in combination with wild-type c-Jun activates the EBV lytic cycle. Our data provide proof of principle that mutant cellular transcription factors could cause aberrant regulation of viral lytic cycle gene expression and play important roles in EBV-associated diseases.

Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets

Eloi R Verrier, Amélie Weiss, Charlotte Bach, Laura Heydmann, Vincent Turon-Lagot, Arnaud Kopp, Houssein El Saghire, Emilie Crouchet, Patrick Pessaux, Thomas Garcia, Patrick Pale, Mirjam B Zeisel, Camille Sureau, Catherine Schuster, Laurent Brino, Thomas F BaumertPMID: 30833451 DOI: 10.1136/gutjnl-2018-317065

Abstract

Hepatitis D virus (HDV) is a circular RNA virus coinfecting hepatocytes with hepatitis B virus. Chronic hepatitis D results in severe liver disease and an increased risk of liver cancer. Efficient therapeutic approaches against HDV are absent.Here, we combined an RNAi loss-of-function and small molecule screen to uncover host-dependency factors for HDV infection.

Functional screening unravelled the hypoxia-inducible factor (HIF)-signalling and insulin-resistance pathways, RNA polymerase II, glycosaminoglycan biosynthesis and the pyrimidine metabolism as virus-hepatocyte dependency networks. Validation studies in primary human hepatocytes identified the carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase and dihydroorotase (CAD) enzyme and estrogen receptor alpha (encoded by

) as key host factors for HDV life cycle. Mechanistic studies revealed that the two host factors are required for viral replication. Inhibition studies using N-(phosphonoacetyl)-L-aspartic acid and fulvestrant, specific CAD and ESR1 inhibitors, respectively, uncovered their impact as antiviral targets.

The discovery of HDV host-dependency factors elucidates the pathogenesis of viral disease biology and opens therapeutic strategies for HDV cure.

Continuous DNA replication is required for late gene transcription and maintenance of replication compartments in gammaherpesviruses

Dajiang Li, Wenmin Fu, Sankar SwaminathanPMID: 29813138 DOI: 10.1371/journal.ppat.1007070

Abstract

Late gene transcription in herpesviruses is dependent on viral DNA replication in cis but the mechanistic basis for this linkage remains unknown. DNA replication results in demethylated DNA, topological changes, removal of proteins and recruitment of proteins to promoters. One or more of these effects of DNA replication may facilitate late gene transcription. Using 5-azacytidine to promote demethylation of DNA, we demonstrate that late gene transcription cannot be rescued by DNA demethylation. Late gene transcription precedes significant increases in DNA copy number, indicating that increased template numbers also do not contribute to the linkage between replication and late gene transcription. By using serial, timed blockade of DNA replication and measurement of late gene mRNA accumulation, we demonstrate that late gene transcription requires ongoing DNA replication. Consistent with these findings, blocking DNA replication led to dissolution of DNA replication complexes which also contain RNA polymerase II and BGLF4, an EBV protein required for transcription of several late genes. These data indicate that ongoing DNA replication maintains integrity of a replication-transcription complex which is required for recruitment and retention of factors necessary for late gene transcription.Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling

Samreen Jatana, Craig R Homer, Maria Madajka, András K Ponti, Amrita Kabi, Francis Papay, Christine McDonaldPMID: 29880914 DOI: 10.1038/s41598-018-27012-0

Abstract

Multidrug-resistant bacterial strains are a rapidly emerging healthcare threat; therefore it is critical to develop new therapies to combat these organisms. Prior antibacterial strategies directly target pathogen growth or viability. Host-directed strategies to increase antimicrobial defenses may be an effective alternative to antibiotics and reduce development of resistant strains. In this study, we demonstrated the efficacy of a pyrimidine synthesis inhibitor, N-phosphonacetyl-L-aspartate (PALA), to enhance clearance of methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii strains by primary human dermal fibroblasts in vitro. PALA did not have a direct bactericidal effect, but enhanced cellular secretion of the antimicrobial peptides human β-defensin 2 (HBD2) and HBD3 from fibroblasts. When tested in porcine and human skin explant models, a topical PALA formulation was efficacious to enhance MRSA, P. aeruginosa, and A. baumannii clearance. Topical PALA treatment of human skin explants also resulted in increased HBD2 and cathelicidin (LL-37) production. The antimicrobial actions of PALA required expression of nucleotide-binding, oligomerization domain 2 (NOD2), receptor-interacting serine/threonine-protein kinase 2 (RIP2), and carbamoyl phosphatase synthase II/aspartate transcarbamylase/dihydroorotase (CAD). Our results indicate that PALA may be a new option to combat multidrug-resistant bacterial infections of the skin through enhancement of an integral pathway of the cutaneous innate immune defense system.Explore Compound Types

C7H6N2O4

C7H6N2O4